molecular formula C13H18N4O5S B2564485 (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 860650-10-8

(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No.: B2564485
CAS No.: 860650-10-8
M. Wt: 342.37
InChI Key: MJBRIOXFTNEZTG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N4O5S . Its molecular weight is 342.37 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H18N4O5S), molecular weight (342.37), and its use in various scientific applications .

Scientific Research Applications

1. Antimicrobial Activity

Piperazine and its analogs, including the molecule of interest, are known for their diverse pharmacological activities. Notably, piperazine-based compounds have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of these compounds in addressing the critical need for new anti-TB medications (Girase et al., 2020).

2. Antioxidant Activity

The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. Piperazine derivatives, including the molecule , are among the compounds studied for their antioxidant properties. Understanding the antioxidant activity of these molecules involves a range of assays, such as ORAC, HORAC, TRAP, and TOSC tests. The results from these studies provide valuable insights into the potential therapeutic applications of these compounds as antioxidants (Munteanu & Apetrei, 2021).

3. Therapeutic Uses and Drug Design

Piperazine derivatives are of great significance in drug design due to their presence in a plethora of well-known drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, indicating the versatility and potential of these compounds in pharmaceutical development (Rathi et al., 2016).

Properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-22-14-10-11-3-4-12(13(9-11)17(18)19)15-5-7-16(8-6-15)23(2,20)21/h3-4,9-10H,5-8H2,1-2H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRIOXFTNEZTG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.